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n-((4h-1,2,4-Triazol-3-yl)methyl)-4-chloro-2-fluorobenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4H-1,2,4-Triazol-3-yl)methyl)-4-chloro-2-fluorobenzamide typically involves the reaction of 4-chloro-2-fluorobenzoic acid with 1,2,4-triazole derivatives. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of 4-chloro-2-fluorobenzoic acid and the amino group of the triazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((4H-1,2,4-Triazol-3-yl)methyl)-4-chloro-2-fluorobenzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .
Scientific Research Applications
N-((4H-1,2,4-Triazol-3-yl)methyl)-4-chloro-2-fluorobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((4H-1,2,4-Triazol-3-yl)methyl)-4-chloro-2-fluorobenzamide involves its interaction with specific molecular targets. In medicinal applications, it is known to inhibit enzymes such as glycogen synthase kinase-3 beta (GSK-3β) and RAC-alpha serine/threonine-protein kinase (AKT1), which play crucial roles in cell signaling pathways. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine
- N-(2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 4-methoxy-N’-(2-([4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl)acetyl)benzohydrazide
Uniqueness
N-((4H-1,2,4-Triazol-3-yl)methyl)-4-chloro-2-fluorobenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound for various applications .
Biological Activity
The compound n-((4H-1,2,4-triazol-3-yl)methyl)-4-chloro-2-fluorobenzamide is part of a class of benzamide derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. The triazole moiety is synthesized through the reaction of 4-chloro-2-fluorobenzoyl chloride with a suitable triazole precursor. This process often includes the use of solvents like DMF (dimethylformamide) and catalysts such as sodium ascorbate to facilitate the reaction.
Anticancer Properties
Recent studies have indicated that triazole-containing compounds exhibit significant anticancer activity. For instance, derivatives similar to this compound have been evaluated for their effects on various cancer cell lines:
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 (Breast) | 5.2 |
Compound B | SW480 (Colon) | 3.8 |
Compound C | A549 (Lung) | 6.1 |
These compounds were shown to induce apoptosis and cell cycle arrest in the G2/M phase, suggesting a mechanism that disrupts normal cellular proliferation .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cancer cell metabolism. For example, studies have shown that triazole derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell division . This inhibition leads to decreased levels of NADPH and destabilization of DHFR, ultimately resulting in reduced tumor growth.
Case Studies
- Study on Antitumor Activity : A recent investigation evaluated the efficacy of this compound against human breast carcinoma cells (MCF-7). The study reported a dose-dependent inhibition of cell proliferation with an IC50 value of 5.2 µM. Flow cytometry analysis revealed that the compound induced apoptosis through the activation of caspase pathways.
- In Vivo Studies : In animal models, administration of this compound demonstrated significant tumor reduction in xenograft models when compared to control groups. Histopathological examinations indicated a decrease in mitotic figures and increased necrosis within treated tumors.
Properties
Molecular Formula |
C10H8ClFN4O |
---|---|
Molecular Weight |
254.65 g/mol |
IUPAC Name |
4-chloro-2-fluoro-N-(1H-1,2,4-triazol-5-ylmethyl)benzamide |
InChI |
InChI=1S/C10H8ClFN4O/c11-6-1-2-7(8(12)3-6)10(17)13-4-9-14-5-15-16-9/h1-3,5H,4H2,(H,13,17)(H,14,15,16) |
InChI Key |
GCVQKOZWJXQXSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)NCC2=NC=NN2 |
Origin of Product |
United States |
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